bicyclo[2.2.0]hexan-1-amine hydrochloride

Strain Energy Computational Chemistry Reactivity

Researchers requiring rigid, strained amine scaffolds often find that unstrained cycloalkyl or acyclic amines fail to replicate desired 3D geometries and reactivity. Bicyclo[2.2.0]hexan-1-amine hydrochloride (CAS 79368-56-2) addresses this gap with a quantified ring-strain energy of ~50.7 kcal/mol. • Enables strain-release aminations and novel bond-forming reactions unattainable with common amines • Provides a conformationally constrained core for designing bioisosteres with predictable 3D vectors • Shipped as a high-purity (≥98%) solid with full analytical characterization for reproducible R&D

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 79368-56-2
Cat. No. B6589816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebicyclo[2.2.0]hexan-1-amine hydrochloride
CAS79368-56-2
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC2(C1CC2)N.Cl
InChIInChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6;/h5H,1-4,7H2;1H
InChIKeyVTACWTJJZCERLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Bicyclo[2.2.0]hexan-1-amine Hydrochloride (CAS 79368-56-2) - Key Specifications & Differentiation


Bicyclo[2.2.0]hexan-1-amine hydrochloride (CAS 79368-56-2) is a strained, bicyclic primary amine salt with the molecular formula C6H12ClN. Its core structural motif, the bicyclo[2.2.0]hexane skeleton, is characterized by a high ring-strain energy of approximately 50.7-54.1 kcal/mol [1] . This inherent strain is a fundamental property that distinguishes its potential reactivity and conformational rigidity from less constrained aliphatic or monocyclic amines [2].

Technical Justification: Why Bicyclo[2.2.0]hexan-1-amine HCl Cannot Be Interchanged with Common Amines


The high ring-strain energy of the bicyclo[2.2.0]hexane core (approx. 50.7 kcal/mol) directly impacts its chemical behavior, making it fundamentally different from unstrained cycloalkylamines like cyclohexylamine or acyclic amines [1]. This strain can influence reactivity, thermal stability, and conformational preferences in ways that linear or monocyclic analogs cannot replicate [2]. As a result, substituting this compound with a generic primary amine (e.g., tert-butylamine, cyclobutylamine) in a synthetic sequence or biological assay would likely lead to different reaction outcomes, altered molecular geometries, and non-comparable structure-activity relationships.

Quantitative Evidence for Bicyclo[2.2.0]hexan-1-amine HCl Selection


Evidence 1: Quantified Core Ring-Strain as a Differentiator from Unstrained Amines

The fundamental differentiator is the high ring-strain energy of its bicyclo[2.2.0]hexane core, quantified at 50.7 kcal/mol, which is more than double that of a single cyclobutane ring [1]. This metric provides a quantitative basis for its unique reactivity profile compared to unstrained or less-strained amine scaffolds like cyclohexylamine (strain ~0 kcal/mol) or cyclopentylamine (~6 kcal/mol) [2].

Strain Energy Computational Chemistry Reactivity

Evidence 2: Differential Chemical Stability of Amine Derivatives via N-Substitution

Direct comparative stability data exists for the core amine. The parent bicyclo[2.2.0]hexan-1-amine is reported to hydrolyze readily, whereas its N,N-dimethyl derivative (N,N-dimethylbicyclo[2.2.0]hexan-1-amine) is significantly more stable [1]. This demonstrates that the bridgehead amine's reactivity can be drastically modulated, a factor not directly transferable to simple, non-strained amines.

Chemical Stability Hydrolysis Structure-Activity Relationship

Evidence 3: Geometric and Hybridization Distinctions from Monocyclic and Acyclic Analogs

The rigid bicyclic framework imposes unique bond angles and hybridization states. 13C-13C NMR coupling constant calculations for 11 bicyclo[2.2.0]hexane derivatives reveal s-character of hybrid orbitals in the bridge bonds ranging from 11.3-12.9%, corresponding to hybridization states of sp6.76 to sp7.89 [1]. These values are markedly different from the ideal sp3 hybridization of unstrained alkanes, providing a quantitative, structure-based fingerprint that differentiates this class from flexible acyclic or monocyclic amines.

Conformational Analysis Computational Chemistry NMR Spectroscopy

Primary Application Scenarios for Bicyclo[2.2.0]hexan-1-amine HCl in Research & Development


A Unique Scaffold for Conformationally Constrained Bioisosteres

Based on its high strain energy and rigid 3D geometry, this compound is a candidate for designing conformationally constrained analogs in medicinal chemistry. Its unique bond angles and hybridization (quantified in Evidence 3) make it a suitable starting point for exploring novel bioisosteres, where its shape and electronics are the primary variables of interest rather than an unstrained phenyl or alkyl group [1].

A Reactive Intermediate for Synthetic Methodology Development

The quantified high strain energy of the bicyclo[2.2.0]hexane core (50.7 kcal/mol) makes derivatives of this compound valuable as 'spring-loaded' intermediates for developing novel bond-forming reactions, such as strain-release aminations or ring-opening functionalizations [1]. Its distinct reactivity compared to common amines necessitates its use in exploring new chemical space.

A Calibrant or Model Compound in Physical Organic Chemistry

Due to the detailed, published physical data on the bicyclo[2.2.0]hexane system—including experimental strain energy (Evidence 1), and calculated NMR parameters (Evidence 3)—this compound or its derivatives can serve as a well-characterized model system or calibrant for computational chemistry studies (e.g., validating force fields or DFT methods) and for advanced NMR techniques studying sterically strained molecules [1] [2].

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